

# Fosthiazate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosthiazate*

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## Abstract

**Fosthiazate** is a significant organophosphate nematocide, crucial in the management of plant-parasitic nematodes across a variety of agricultural crops. This technical guide provides an in-depth exploration of the chemical architecture of **fosthiazate**, including its stereochemical properties, and a detailed elucidation of its synthetic pathway. Quantitative physicochemical data are systematically presented, and detailed experimental protocols for its synthesis are provided. Furthermore, a visual representation of the synthesis pathway is offered to facilitate a comprehensive understanding of the manufacturing process.

## Chemical Structure of Fosthiazate

**Fosthiazate**, chemically known as (RS)-S-sec-butyl-O-ethyl-2-oxo-1,3-thiazolidin-3-ylphosphonothioate, is an organophosphate compound with the molecular formula  $C_9H_{18}NO_3PS_2$ [1][2]. Its structure is characterized by a central phosphorus atom bonded to an ethoxy group, a sec-butylthio group, and a nitrogen atom of a 2-oxo-1,3-thiazolidinone ring.

The molecule possesses two chiral centers: one at the phosphorus atom and the other at the sec-butyl group's secondary carbon atom. This results in the existence of four possible stereoisomers[3]. Commercially, **fosthiazate** is typically used as a racemic mixture of these isomers.

## Key Structural Features:

- **Organophosphate Core:** The pentavalent phosphorus atom is central to its biological activity as an acetylcholinesterase inhibitor.
- **Thiazolidinone Ring:** This heterocyclic moiety is a key component of the molecule.
- **Chirality:** The presence of two stereocenters leads to diastereomers and enantiomers, which may exhibit different biological activities.

## Physicochemical Properties

A summary of the key physicochemical properties of **fosthiazate** is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

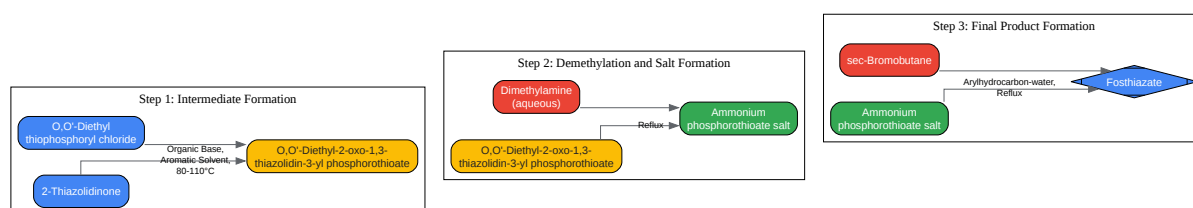
Table 1: Physicochemical Properties of **Fosthiazate**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub> NO <sub>3</sub> PS <sub>2</sub>	[1][2]
Molecular Weight	283.35 g/mol	[1]
Appearance	Pale yellow oil/liquid	[1][4]
Boiling Point	198 °C at 0.5 mmHg	[1][4]
Density	1.234 - 1.26 g/cm <sup>3</sup> at 20 °C	[4]
Vapor Pressure	4.20 x 10 <sup>-6</sup> mmHg at 25 °C	[4]
Water Solubility	9.85 g/L at 20 °C	[1][4]
Solubility in Organic Solvents	Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. Soluble in n-hexane (15.14 g/L at 20 °C).	
LogP (Kow)	1.68	
Refractive Index	1.5334 at 19.6 °C	[1]

## Synthesis Pathway of Fosthiazate

The commercial synthesis of **fosthiazate** is a multi-step process that typically begins with the formation of a key intermediate, O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate, followed by a subsequent reaction to introduce the sec-butylthio group.

The overall synthesis can be visualized as follows:



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Figure 1: Synthesis pathway of **Fosthiazate**.

## Experimental Protocols

The following protocols are derived from patented synthesis methods.

### Synthesis of O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate (Intermediate)

Materials:

- 2-Thiazolidinone

- O,O'-Diethyl thiophosphoryl chloride
- Organic base (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine)
- Aromatic solvent (e.g., toluene or xylene)
- Anhydrous sodium sulfate

#### Procedure:

- To a reaction vessel equipped with a stirrer and reflux condenser, add 2-thiazolidinone, the organic base, and the aromatic solvent.
- Heat the mixture to a temperature between 80 °C and 110 °C with stirring.
- Slowly add O,O'-diethyl thiophosphoryl chloride to the reaction mixture.
- Maintain the reaction at the specified temperature for several hours until completion, monitored by a suitable analytical technique (e.g., TLC or GC).
- Cool the reaction mixture to room temperature.
- Wash the organic phase with water to remove the salt of the organic base.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate.

## Synthesis of Fosthiazate

#### Materials:

- O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate
- Aqueous dimethylamine solution (e.g., 33%)
- sec-Bromobutane

- Arylhydrocarbon (e.g., xylene or toluene)
- Water

#### Procedure:

- In a reaction flask, combine the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate with an excess of aqueous dimethylamine solution.
- Heat the mixture to reflux and maintain for an extended period (e.g., 15-30 hours) to effect demethylation.
- After the reaction is complete, concentrate the mixture to obtain the ammonium phosphorothioate salt as a viscous liquid.
- To a new reaction vessel, add the ammonium phosphorothioate salt, water, and an arylhydrocarbon solvent.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add sec-bromobutane to the refluxing mixture.
- Continue the reflux for several hours (e.g., 10-15 hours) until the reaction is complete.
- Cool the reaction mixture and separate the organic layer.
- Wash the organic layer with water and then concentrate under reduced pressure to obtain crude **fosthiazate**.
- The crude product can be further purified by distillation or chromatography.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **fosthiazate**. The presented data and protocols offer valuable information for researchers and professionals involved in the development, manufacturing, and analysis of this important nematicide. A thorough understanding of its chemical properties and synthesis is fundamental for optimizing its efficacy, ensuring its quality, and assessing its environmental impact.

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Address: 3281 E Guasti Rd

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